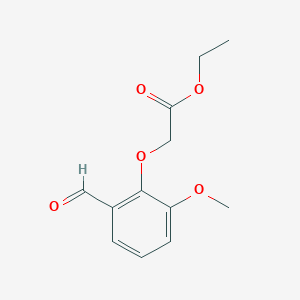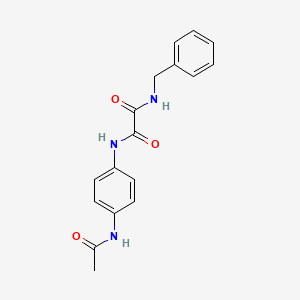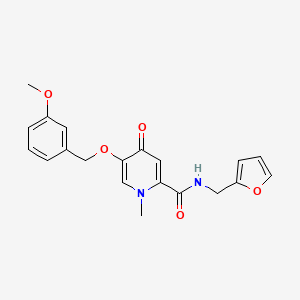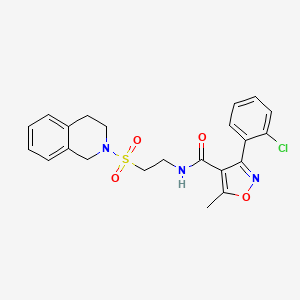![molecular formula C13H25ClN2O B2446165 N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride CAS No. 1909306-18-8](/img/structure/B2446165.png)
N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride is a chemical compound with the molecular formula C13H25ClN2O and a molecular weight of 260.81 g/mol . It is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Applications De Recherche Scientifique
N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, which is achieved through a cyclization reaction. This reaction often requires specific catalysts and controlled conditions to ensure the correct formation of the spiro ring system.
Amidation Reaction: The spirocyclic intermediate is then subjected to an amidation reaction with pentanoic acid or its derivatives. This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom within the spiro ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule .
Mécanisme D'action
The mechanism of action of N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{5-azaspiro[3.5]nonan-8-yl}pentanamide: The free base form of the compound.
N-{5-azaspiro[3.5]nonan-8-yl}butanamide: A similar compound with a shorter carbon chain.
N-{5-azaspiro[3.5]nonan-8-yl}hexanamide: A similar compound with a longer carbon chain.
Uniqueness
N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-(5-azaspiro[3.5]nonan-8-yl)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c1-2-3-5-12(16)15-11-6-9-14-13(10-11)7-4-8-13;/h11,14H,2-10H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHOCJBQLCXILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1CCNC2(C1)CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)
![3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2446083.png)

![2,4-dimethoxy-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2446085.png)


![1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide](/img/structure/B2446091.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2446092.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2446094.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol](/img/structure/B2446096.png)
![[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2446097.png)
![3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2446102.png)
![N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2446105.png)
